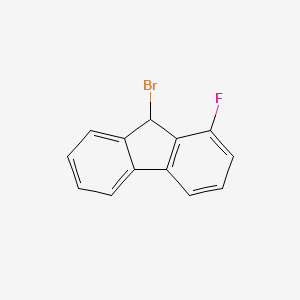
Chromium--titanium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–titanium (3/1) is a compound that combines the properties of both chromium and titanium. Chromium is known for its high melting point, hardness, and resistance to corrosion, while titanium is renowned for its strength, low density, and biocompatibility. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium–titanium (3/1) can be achieved through various synthetic routes. One common method involves the reduction of titanium dioxide (TiO₂) with chromium metal at high temperatures. This process typically requires a reducing agent, such as magnesium or aluminum, to facilitate the reduction reaction. The reaction is carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
In industrial settings, the production of chromium–titanium (3/1) often involves the use of molten salt electrolysis. This method allows for the efficient extraction of the metals from their respective ores and their subsequent combination to form the desired compound. The process is highly controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chromium–titanium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Chromium–titanium (3/1) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium oxides and titanium oxides, while reduction reactions may yield pure chromium and titanium metals.
Aplicaciones Científicas De Investigación
Chromium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation reactions. Its high surface area and reactivity make it an effective catalyst for these processes.
Biology: In biological research, chromium–titanium (3/1) is used in the development of biosensors and bioimaging agents. Its biocompatibility and ability to interact with biological molecules make it a valuable tool in these fields.
Medicine: The compound is used in the development of medical implants and prosthetics due to its strength, low density, and biocompatibility. It is also being investigated for its potential use in drug delivery systems.
Industry: In industrial applications, chromium–titanium (3/1) is used in the production of high-strength alloys and coatings. Its resistance to corrosion and high-temperature stability make it ideal for use in harsh environments.
Mecanismo De Acción
The mechanism by which chromium–titanium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound interacts with reactant molecules to lower the activation energy of the reaction, thereby increasing the reaction rate. In biological applications, the compound can interact with cellular components, such as proteins and nucleic acids, to modulate their activity and function.
Comparación Con Compuestos Similares
Chromium–titanium (3/1) can be compared with other similar compounds, such as chromium–nickel (3/1) and titanium–aluminum (3/1). While these compounds share some properties, chromium–titanium (3/1) is unique in its combination of high strength, low density, and biocompatibility. This makes it particularly valuable in applications where these properties are critical.
List of Similar Compounds
- Chromium–nickel (3/1)
- Titanium–aluminum (3/1)
- Chromium–cobalt (3/1)
- Titanium–vanadium (3/1)
Propiedades
Número CAS |
12599-27-8 |
|---|---|
Fórmula molecular |
Cr3Ti |
Peso molecular |
203.86 g/mol |
Nombre IUPAC |
chromium;titanium |
InChI |
InChI=1S/3Cr.Ti |
Clave InChI |
IDFTVAXTFWUBTP-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Cr].[Cr].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



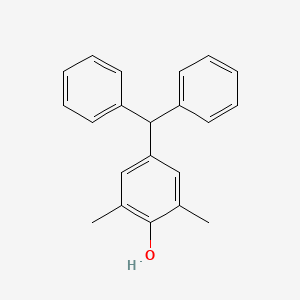
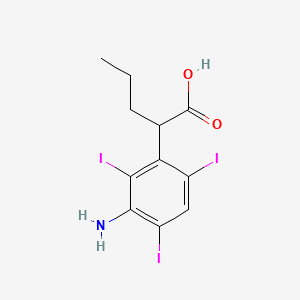
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)


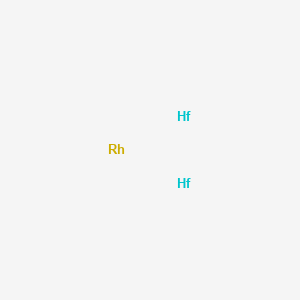
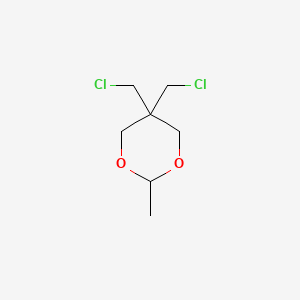
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
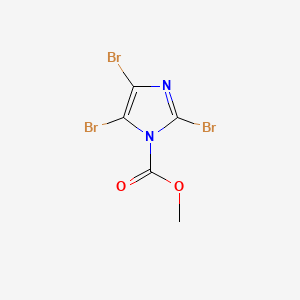
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)
